molecular formula C11H20O B2870972 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol CAS No. 1564045-49-3

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol

Cat. No.: B2870972
CAS No.: 1564045-49-3
M. Wt: 168.28
InChI Key: IDIVSTLPWFLSPA-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexane, featuring a methyl group and a propen-1-ol group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol can be achieved through multiple synthetic pathways. One common method involves the reaction of 4-methylcyclohexyl chloride with ethylene glycol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol: Unique due to its specific structure and functional groups.

    2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol group.

    2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIVSTLPWFLSPA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)/C=C(\C)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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